molecular formula C9H6BrF4NO B7873170 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide

4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7873170
M. Wt: 300.05 g/mol
InChI Key: UPRXMQWHZCQPMJ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H7BrF3NO It is a solid at room temperature and is known for its unique chemical structure, which includes bromine, fluorine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzoyl chloride and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-3-fluorobenzoyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Hydroxy-N-(3-trifluoromethylphenyl)benzamide

Uniqueness

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoroethyl group. These features contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF4NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXMQWHZCQPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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